Rubioncolin C

Descripción general

Descripción

Rubioncolin C is a natural naphthohydroquinone dimer isolated from the roots and rhizomes of Rubia yunnanensis Diels, a traditional Chinese medicinal plant. This compound has garnered significant attention due to its distinctive chemical structure and intriguing bioactivities, particularly its potent antitumor properties .

Métodos De Preparación

Rubioncolin C is typically isolated from Rubia yunnanensis through a series of extraction and isolation procedures. The roots and rhizomes of the plant are first dried and powdered. The powdered material is then subjected to solvent extraction using organic solvents such as methanol or ethanol. The extract is concentrated and subjected to chromatographic techniques, such as column chromatography, to isolate this compound .

Análisis De Reacciones Químicas

Rubioncolin C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound can yield hydroquinone derivatives. Reducing agents such as sodium borohydride are commonly used.

Substitution: This compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents such as halogens or nitro groups can be introduced into the aromatic ring

Aplicaciones Científicas De Investigación

Antitumor Activity

Mechanism of Action

Rubioncolin C has demonstrated significant anti-tumor effects against various cancer cell lines, particularly in triple-negative breast cancer (TNBC). The compound exhibits a dose-dependent inhibition of cell proliferation and induces apoptosis and autophagy in cancer cells. The primary mechanisms identified include:

- Regulation of Cell Cycle : RC affects the expression of cell cycle proteins, leading to cell cycle arrest.

- Inhibition of Migration and Invasion : It downregulates matrix metalloproteinases (MMPs) and inhibits epithelial-mesenchymal transition (EMT), crucial for cancer metastasis.

- Signaling Pathway Modulation : RC activates the MAPK signaling pathway while inhibiting the mTOR/Akt/p70S6K and NF-κB pathways, which are vital for cell survival and proliferation .

In Vitro Studies

In vitro studies have shown that this compound has IC50 values ranging from 1.14 to 9.93 μM across different cancer cell lines, indicating potent cytotoxicity. For example, it effectively inhibited the growth of colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2) cells by inducing apoptotic pathways and autophagic cell death .

In Vivo Applications

Animal Models

Research involving animal models has further validated the efficacy of this compound in reducing tumor growth and metastasis. In a mouse model of lung metastasis associated with breast cancer, RC significantly inhibited metastatic spread while promoting autophagy and apoptosis in tumor cells .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study 1 : A study focusing on TNBC highlighted that RC not only suppressed tumor growth but also enhanced the effectiveness of existing chemotherapeutic agents when administered in combination .

- Case Study 2 : Another investigation into RC's effects on hepatocellular carcinoma revealed its ability to mitigate LPS-induced endotoxin shock, suggesting potential applications in managing inflammatory responses associated with cancer .

Summary Table of Research Findings

Mecanismo De Acción

Rubioncolin C exerts its effects through multiple mechanisms:

Induction of Apoptosis and Autophagy: This compound induces apoptotic and autophagic cell death in cancer cells by activating the MAPK signaling pathway and inhibiting the mTOR/Akt/p70S6K and NF-κB signaling pathways

Inhibition of NF-κB Activation: This compound inhibits the TNF-α- and LPS-induced NF-κB activation upstream of the p65 protein, contributing to cell death

ROS-Mediated Cell Death: This compound induces reactive oxygen species (ROS)-mediated cell death, further enhancing its antitumor activity

Comparación Con Compuestos Similares

Rubioncolin C is unique among naphthohydroquinone dimers due to its potent antitumor activity and distinctive chemical structure. Similar compounds include:

Mitoxantrone: A synthetic anthraquinone derivative used in cancer therapy.

Idebenone: A synthetic benzoquinone derivative used for neuroprotective effects.

Atovaquone: A synthetic naphthoquinone derivative used as an antimalarial and antipneumonia agent

This compound stands out due to its natural origin and its ability to induce both apoptotic and autophagic cell death, making it a promising candidate for further research and development in cancer therapy .

Actividad Biológica

Rubioncolin C (RC) is a natural naphthohydroquinone dimer derived from the roots and rhizomes of Rubia yunnanensis, a plant known for its traditional medicinal properties. Recent studies have highlighted its significant biological activities, particularly its anti-tumor effects across various cancer cell lines. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in different cancer types, and potential therapeutic applications.

This compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Cancer Cell Growth : RC has demonstrated potent anti-proliferative effects against multiple cancer cell lines, including colon carcinoma (HCT116, SW620) and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC50) values range from 1.14 to 9.93 μM, indicating a strong cytotoxicity profile .

- Induction of Apoptosis : Studies have shown that RC triggers both early and late apoptosis in cancer cells. This is evidenced by increased levels of cleaved PARP and caspases (caspase-3, -8, -9), along with a decrease in Bcl-2 expression, which is crucial for cell survival .

- Autophagy Activation : In addition to apoptosis, RC induces autophagic cell death. This dual mechanism enhances its effectiveness as an anti-cancer agent .

- Signaling Pathway Modulation : this compound inhibits critical signaling pathways involved in cancer progression:

Triple-Negative Breast Cancer (TNBC)

Recent studies have specifically investigated the effects of RC on triple-negative breast cancer cells. The findings indicate that RC not only inhibits cell proliferation but also reduces migration and invasion capabilities by downregulating matrix metalloproteinases (MMPs) and inhibiting epithelial-mesenchymal transition (EMT) markers .

Table 1: Summary of Biological Activities of this compound

| Activity | Effect | Cancer Type |

|---|---|---|

| Anti-proliferative | IC50 1.14 - 9.93 μM | Colon carcinoma, Hepatocellular carcinoma |

| Induction of apoptosis | Increased cleaved PARP and caspases | HCT116, HepG2 |

| Induction of autophagy | Enhanced autophagic markers | HCT116, HepG2 |

| Inhibition of NF-κB | Reduced activation leading to decreased survival | Various cancer types |

| Inhibition of Akt/mTOR/P70S6K | Impaired growth signaling | Various cancer types |

Case Studies

- Case Study on Colon Carcinoma : In a preclinical study involving HCT116 cells treated with varying concentrations of RC, significant reductions in cell viability were observed alongside marked apoptotic features. Flow cytometry analyses confirmed increased Annexin V-positive cells post-treatment, indicating effective induction of apoptosis .

- Case Study on TNBC : A study focusing on TNBC demonstrated that RC treatment led to a dose-dependent decrease in cell proliferation and migration. The study utilized various assays including scratch wound healing and colony formation assays to validate these findings .

Propiedades

IUPAC Name |

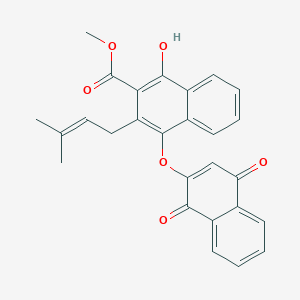

methyl 4-(1,4-dioxonaphthalen-2-yl)oxy-1-hydroxy-3-(3-methylbut-2-enyl)naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O6/c1-15(2)12-13-20-23(27(31)32-3)25(30)18-10-6-7-11-19(18)26(20)33-22-14-21(28)16-8-4-5-9-17(16)24(22)29/h4-12,14,30H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERDSCMBQADHGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)O)OC3=CC(=O)C4=CC=CC=C4C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.